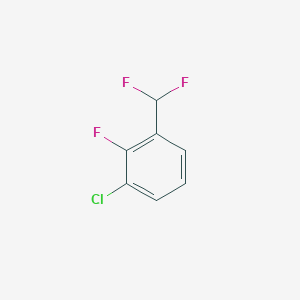

![molecular formula C18H13ClO2 B2594016 2-[(2-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde CAS No. 710296-47-2](/img/structure/B2594016.png)

2-[(2-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde (2-CBN) is a versatile chemical compound with a wide range of applications in scientific research. It is a synthetic organic compound with a molecular formula of C15H11ClO2 and a molecular weight of 262.69 g/mol. 2-CBN is a colorless to yellow-brown crystalline solid that is insoluble in water and has a melting point of 116-118°C. 2-CBN is commonly used as a starting material in the synthesis of various compounds and has been used in a variety of fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Novel Synthesis and Chemical Properties

2-(Alkenyloxy)naphthalene-1-carbaldehyde oximes are used in the synthesis of naphthopyranoisoxazoles and naphthopyranoisoxazolines. These compounds are synthesized through oxidation processes involving potassium iodide, iodine, sodium bicarbonate, or sodium hypochlorite and triethylamine. The reaction is proposed to occur via activation of the alkene side chain, suggesting a significant role of 2-[(2-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde in forming structurally complex and potentially functional organic compounds (Liaskopoulos et al., 2008).

Role in Synthesis of Schiff Bases and Metal Complexes

2-Hydroxynaphthalene-1-carbaldehyde, a closely related compound, is a key predecessor in forming coordinating agents and has a significant role in developing commercially useful compounds. It's frequently utilized as a precursor for various fluorescent chemosensors, suggesting potential similarities in applications and chemical behavior with 2-[(2-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde (Maher, 2018).

Advanced Synthesis Techniques

A convenient method for synthesizing derivatives of 2-(ethynyloxy)napthaene-1-carbaldehyde has been developed, showcasing the compound's versatility and the potential for creating a variety of derivative compounds for various applications. The use of micellar solutions in the synthesis indicates a method of enhancing reaction rates and yield, highlighting the compound's role in efficient chemical synthesis (Mandal et al., 2018).

Application in Catalysis

Compounds derived from naphthalene-1-carbaldehyde show high catalytic activity in reactions like the Suzuki reaction, indicating the potential use of 2-[(2-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde in catalysis and chemical synthesis (Potkin et al., 2014).

Biological Activities

Some derivatives of naphthalene-1-carbaldehyde have shown anti-tobacco mosaic virus activity, indicating the potential for 2-[(2-Chlorobenzyl)oxy]naphthalene-1-carbaldehyde and its derivatives to possess biological activity and potential use in pharmaceutical or agricultural applications (Wang et al., 2019).

properties

IUPAC Name |

2-[(2-chlorophenyl)methoxy]naphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClO2/c19-17-8-4-2-6-14(17)12-21-18-10-9-13-5-1-3-7-15(13)16(18)11-20/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVLNNGAXLZCBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=O)OCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2593933.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2593935.png)

![N-(4-nitrophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2593937.png)

![Ethanone, 1-[3-methyl-4-(phenylmethoxy)phenyl]-](/img/structure/B2593939.png)

![N-(3-methoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2593943.png)

![2-(4-Methylphenyl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2593945.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2,6-dichlorophenyl)amino)formamide](/img/structure/B2593946.png)

![7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2593947.png)

![1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2593948.png)

![2-[(2,4-Difluorophenyl)methyl]-3-methylsulfanylpropanoic acid](/img/structure/B2593955.png)